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Compound of Interest

Compound Name: Jatrophane VI

Cat. No.: B1151642

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for a specific compound formally designated as "Jatrophane
VI" with associated experimental spectroscopic data (NMR, MS) in peer-reviewed scientific
literature have been unsuccessful. The Natural Products Magnetic Resonance Database (NP-
MRD) contains an entry for a "Jatrophane VI" (NP0140556) with predicted NMR data, but no
link to a primary publication with experimental validation. To provide a comprehensive and
technically accurate guide as requested, this document utilizes Euphjatrophane A, a well-
characterized jatrophane diterpenoid isolated from Euphorbia peplus Linn., as a representative
example. All data and protocols presented herein pertain to Euphjatrophane A.

Introduction to Jatrophane Diterpenoids

Jatrophane diterpenoids are a class of natural products characterized by a distinctive
macrocyclic 5/12-membered bicyclic carbon skeleton.[1] They are found predominantly in
plants of the Euphorbiaceae family.[1] These compounds have garnered significant interest
from the scientific community due to their diverse and potent biological activities, including
antitumor, anti-inflammatory, and multidrug resistance (MDR) reversal properties. The complex
and varied substitution patterns on the jatrophane core lead to a vast array of structurally
unique compounds, making their detailed spectroscopic characterization crucial for structure
elucidation and further research.
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Spectroscopic Data for Euphjatrophane A

The structural elucidation of jatrophane diterpenoids like Euphjatrophane A relies on a
combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) is employed to
determine the exact mass of the molecule, which in turn allows for the calculation of its
molecular formula.

Table 1: Mass Spectrometry Data for Euphjatrophane A

Parameter Value

Molecular Formula C29H3607
lon [M + Na]*
Calculated m/z 519.2353
Measured m/z 519.2346

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

1D (*H and *3C) and 2D NMR experiments are essential for determining the connectivity and
stereochemistry of the molecule. The data is typically acquired in a deuterated solvent, such as
chloroform-d (CDCIs).

Table 2: 1H NMR (600 MHz, CDClIs) Data for Euphjatrophane A
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Position OoH (ppm) Multiplicity J (Hz)
1 2.58 m

2 3.25 m

3 5.84 t 3.5
4 2.67 m

5 5.74 d 10.2
7 5.24 S

8 2.45 m

8 2.05 m

11 5.63 d 16.2
12 5.62 d 16.2
13 3.65 m

14 2.38 m

14 2.25 m

15 4.28 S

16 1.05 d 6.4
17a 5.18 S

17b 4.82 S

18 1.22 S

19 1.21 S

20 1.36 d 6.5
2' 8.11 d 7.9
3 7.45 t 7.6
4' 7.56 t 7.3
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5' 7.45 t 7.6
6' 8.11 d 7.9
2" 1.84 S

Table 3: 13C NMR (150 MHz, CDCls) Data for Euphjatrophane A
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Position oC (ppm) Type
1 45.3 CH
2 39.8 CH
3 78.5 CH
4 48.7 CH
5 76.4 CH
6 142.4 C

7 77.2 CH
8 35.1 CH:
9 2121 C
10 51.1 C
11 135.7 CH
12 134.1 CH
13 42.3 CH
14 38.2 CH2
15 79.8 C
16 19.8 CHs
17 114.8 CH:
18 28.9 CHs
19 245 CHs
20 18.2 CHs
1 129.7 C
2', 6 129.9 CH
3,5 128.5 CH

© 2025 BenchChem. All rights reserved. 5/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

4' 134.0 CH
7 166.0 C
1" 169.2 C
2" 20.7 CHs

Experimental Protocols

The following sections detail the general procedures for the isolation and spectroscopic
analysis of jatrophane diterpenoids, using Euphjatrophane A as an example.

Isolation and Purification

The isolation of jatrophane diterpenoids from plant material is a multi-step process involving

extraction and chromatography.
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Caption: General workflow for the isolation of Euphjatrophane A.
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Spectroscopic Analysis

The structural characterization of the purified compound involves several spectroscopic
techniques.

UV Spectroscopy: UV spectra are measured on a spectrophotometer.
e IR Spectroscopy: IR spectra are recorded on a spectrometer using KBr pellets.

 NMR Spectroscopy: 1D and 2D NMR spectra are recorded on a high-field NMR
spectrometer (e.g., 400, 500, or 600 MHz) with trimethylsilane (TMS) as the internal
standard.

e Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass
spectrometer.

Structural Elucidation Pathway

The data obtained from the various spectroscopic experiments are pieced together to
determine the final structure of the compound.

HRESIMS Data [~

l 1D NMR (H, 5C) l4>lmmmzmmn of Key Functional Groups and Spin Syslemsl

Molecular Formula (C2sH3607)

Final Structure of Euphjatrophane A

Click to download full resolution via product page

Caption: Logical workflow for the structure elucidation of Euphjatrophane A.

Conclusion
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The spectroscopic characterization of jatrophane diterpenoids is a complex process that
requires a combination of sophisticated analytical techniques. The data presented for
Euphjatrophane A serves as a representative example of the type of information required for
the unambiguous structure determination of these biologically important molecules. This guide
provides researchers, scientists, and drug development professionals with a foundational
understanding of the spectroscopic data and experimental protocols associated with the study
of jatrophane diterpenoids. The detailed NMR and MS data, along with the outlined
experimental workflows, are crucial for the identification, characterization, and subsequent
development of these promising natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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